Arfendazam

Description

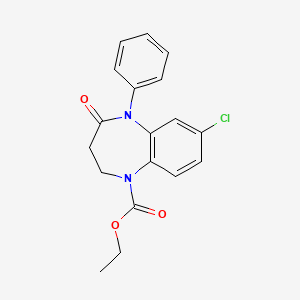

Structure

2D Structure

3D Structure

Properties

CAS No. |

37669-57-1 |

|---|---|

Molecular Formula |

C18H17ClN2O3 |

Molecular Weight |

344.8 g/mol |

IUPAC Name |

ethyl 7-chloro-4-oxo-5-phenyl-2,3-dihydro-1,5-benzodiazepine-1-carboxylate |

InChI |

InChI=1S/C18H17ClN2O3/c1-2-24-18(23)20-11-10-17(22)21(14-6-4-3-5-7-14)16-12-13(19)8-9-15(16)20/h3-9,12H,2,10-11H2,1H3 |

InChI Key |

NXJWVCHVPUCWJS-UHFFFAOYSA-N |

SMILES |

CCOC(=O)N1CCC(=O)N(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |

Canonical SMILES |

CCOC(=O)N1CCC(=O)N(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |

Appearance |

Solid powder |

Other CAS No. |

37669-57-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Arfendazam |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Arfendazam and Analogues

Established Synthetic Pathways for 1,5-Benzodiazepine Derivatives

1,5-Benzodiazepines are typically synthesized through the cyclocondensation of o-phenylenediamines with various carbonyl compounds. This foundational approach has been refined over time with the introduction of diverse catalytic systems and reaction conditions.

The most common method for synthesizing 1,5-benzodiazepines involves the condensation of o-phenylenediamine (B120857) (OPDA) with α,β-unsaturated carbonyl compounds, β-haloketones, or ketones nih.govijtsrd.comresearchgate.netrbattalcollege.org. This reaction often requires acidic catalysts to facilitate the condensation process nih.govresearchgate.net.

Several catalysts have been successfully employed to promote these condensation reactions:

H-MCM-22: A simple and versatile method utilizes H-MCM-22 as a catalyst in acetonitrile (B52724) at room temperature, achieving high selectivity and good-to-excellent yields within 1–3 hours for both cyclic and acyclic ketones nih.govresearchgate.netasianpubs.org. For instance, the reaction of OPDA with acetone (B3395972) using H-MCM-22 yielded 87% of 1,5-benzodiazepine in 60 minutes nih.gov.

Ytterbium Trichloride (YbCl₃): YbCl₃ has proven to be an effective Lewis acid catalyst for the condensation of o-phenylenediamine with ketones under mild and solvent-free conditions, providing good to excellent yields. This catalyst is also water-stable and reusable tandfonline.com.

Phenylboronic Acid: This acts as an efficient Lewis acid catalyst for the cyclocondensation of o-phenylenediamine and various ketones, yielding 1,5-benzodiazepine derivatives in 82–91% yield in acetonitrile under reflux conditions. A catalytic loading of 20 mol% phenylboronic acid achieved an 89% yield for the desired product in 10 hours ias.ac.in.

Anhydrous Stannous Chloride (SnCl₂): This catalyst facilitates the one-pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines from symmetrical and unsymmetrical diamines and substituted ketones. The proposed mechanism involves an intramolecular imine-enamine cyclization promoted by SnCl₂ jocpr.com.

2,4,6-Trichloro-1,3,5-triazine (TCT): TCT has been shown to efficiently catalyze the condensation of 1,2-diamines with various enolizable ketones, affording 1,5-benzodiazepines in good to excellent yields under mild conditions mdpi.com.

An example of reaction conditions and yields for 1,5-benzodiazepine synthesis via condensation:

| Catalyst | Reactants | Solvent | Temperature | Time | Yield (%) | Reference |

| H-MCM-22 | o-phenylenediamine, Acetone | Acetonitrile | Room Temperature | 60 min | 87 | nih.gov |

| YbCl₃ | o-phenylenediamine, Ketones | Solvent-free | Room Temperature | Varies | Good-Excellent | tandfonline.com |

| Phenylboronic Acid | o-phenylenediamine, Ketones | Acetonitrile | Reflux | 10 h | 89 | ias.ac.in |

| Anhydrous SnCl₂ | o-phenylenediamine, Ketones | Solvent-free | Not specified | 40–60 min | Moderate-Good | jocpr.com |

| 2,4,6-Trichloro-1,3,5-triazine (TCT) | 1,2-diamines, Enolizable ketones | Methanol | Not specified | Varies | Good-Excellent | mdpi.com |

Beyond the general condensation catalysts, specific catalytic strategies are employed, particularly for the synthesis of complex benzodiazepine (B76468) structures like Arfendazam. This compound (PubChem CID: 100062) itself is synthesized through established organic synthesis methods, often involving palladium-catalyzed reactions to form crucial C–N bonds evitachem.comthieme-connect.com. A key step in the synthesis of imidazole-fused benzodiazepines, including this compound, is the intramolecular Buchwald–Hartwig cycloamination reaction evitachem.comthieme-connect.com. This efficient three-step route typically starts from imidazole-2-carbaldehyde and halogenated benzyl (B1604629) compounds, reacting in anhydrous solvents like dimethylformamide (DMF) at elevated temperatures in the presence of a base like potassium carbonate to achieve good to excellent yields evitachem.comthieme-connect.com.

Other catalytic systems for benzodiazepine synthesis include:

Lewis Acid Catalysts: Besides YbCl₃ and phenylboronic acid, other Lewis acids such as BF₃-etherate, Ga(OTf)₃, SmI₂, and various lanthanide triflates have been used researchgate.nettandfonline.com.

Solid Acid Catalysts: Sulfated zirconia, Al₂O₃/P₂O₅, Ag₃PW₁₂O₄₀, PVP-FeCl₃, and zeolite catalysts (e.g., HY zeolite) are examples of solid acid catalysts that offer advantages in terms of reusability and environmental benignity nih.govacs.org.

Enantioselective Synthesis of Benzodiazepinones

The development of enantioselective synthetic routes for benzodiazepinones is crucial for producing compounds with specific pharmacological profiles. Significant advancements have been made in this area:

Catalytic Hydrogenation: The first catalytic enantioselective synthesis of benzodiazepinones has been achieved using an efficient hydrogenation protocol. This method yields products with good yields and excellent enantioselectivities, demonstrating broad functional group tolerance. A one-pot procedure involving in situ generation of benzodiazepin-2-ones followed by asymmetric reduction has also been reported researchgate.netruepinglab.comresearchgate.netuah.es.

Lewis Base Catalyzed Hydrosilylation: Enantioselective synthesis of 4-substituted 4,5-dihydro-1H- evitachem.comCurrent time information in Santa Cruz, CA, US.benzodiazepin-2-ones has been accomplished through chiral Lewis base-catalyzed hydrosilylation, providing products in excellent yields (up to 99%) and enantioselectivities (up to 98%) researchgate.net.

N-Heterocyclic Carbene (NHC)-Catalyzed Annulation: A direct and highly enantioselective synthesis of 4-aryl N-H-free 1,5-benzodiazepin-2-ones has been developed via an NHC-catalyzed formal [3+4] annulation of α,β-unsaturated acylazoliums with protecting-group-free aryl 1,2-diamines. This methodology offers efficient and rapid access to a wide range of enantioenriched target compounds researchgate.netnih.gov.

Green Chemistry Principles in Benzodiazepine Synthesis

Green chemistry principles are increasingly integrated into benzodiazepine synthesis to minimize environmental impact and enhance sustainability. Key aspects include:

Solvent-Free Conditions: Many synthetic methods for 1,5-benzodiazepines are now conducted under solvent-free conditions, reducing the need for hazardous organic solvents ijtsrd.comtandfonline.comacs.org. For example, HY zeolite catalyzes the synthesis of 1,5-benzodiazepines from 1,2-diamines and ketones at 50 °C under solvent-free conditions, offering operational simplicity, non-toxicity, and easy catalyst recovery acs.org.

Green Catalysts: The use of environmentally benign catalysts is a cornerstone of green chemistry. Examples include:

HY Zeolite: As mentioned, HY zeolite is an effective and reusable solid acid catalyst acs.org.

Activated Carbon-Modified Metal-Organic Frameworks (MOFs): Novel eco-friendly nanocatalysts like ACT@IRMOF-3 (activated carbon of Thymus plant modified with IRMOF-3) have been developed for benzodiazepine synthesis. These offer advantages such as simple preparation, broad reaction versatility, high yields, and minimal environmental impact rsc.org.

Transition Metal-Based Nanoparticles: CuFe₂O₄@agar@Cu₂O is a novel, efficient, and reusable nanocatalyst for synthesizing benzodiazepines, demonstrating broad substrate compatibility, mild reaction conditions, high yields, short reaction times, and reusability, aligning with green chemistry principles digitellinc.com.

Multicomponent Reactions (MCRs): MCRs are considered a green synthetic strategy due to their step-efficiency, atom economy, and reduced waste generation, allowing for the one-pot synthesis of complex benzodiazepine scaffolds researchgate.netrsc.orgresearchgate.netacs.org.

Waste Reduction and Atom Economy: Green chemistry emphasizes minimizing waste and maximizing atom economy, ensuring that most atoms of the starting materials are incorporated into the final product acs.orgijbpas.com.

Multicomponent Reaction Strategies for Benzodiazepine Scaffolds

Multicomponent reactions (MCRs) are powerful tools for the rapid and efficient construction of diverse benzodiazepine scaffolds, offering advantages in terms of step economy and sustainability researchgate.netrsc.orgresearchgate.net.

Ugi and Mannich-Type Reactions: These are prominent MCRs used for synthesizing benzodiazepines. Ugi and Ugi-type reactions efficiently provide complex synthons that can be converted into benzodiazepines via post-transformations. Mannich-type reactions offer speedy and economic one-pot, one-step approaches rsc.orgresearchgate.net.

Ugi-Deprotection-Cyclization (UDC) Strategy: This strategy involves a Ugi four-component reaction followed by deprotection and subsequent cyclization to form the benzodiazepine ring. It enables the selective assembly of precursors and facilitates various post-reaction transformations beilstein-journals.org. For example, 1,5-benzodiazepines have been synthesized using the UDC approach beilstein-journals.org.

Sequential Multicomponent Assembly Process/Huisgen Cycloaddition: A strategy combining a multicomponent assembly process with an intramolecular azide–alkyne dipolar (Huisgen) cycloaddition has been implemented for the facile synthesis of 1,2,3-triazolo-1,4-benzodiazepine scaffolds nih.gov. This approach allows for the creation of diverse libraries of compounds through subsequent functionalizations nih.gov.

Catalyst-Free Three-Component Condensation: Annelated benzodiazepines can be generated via catalyst-free three-component condensation reactions using aldehydes, o-phenylenediamines, and diketone sources. This DNA-compatible method allows for the efficient forging of functionalized 1,5-benzodiazepine scaffolds researchgate.net.

Molecular Pharmacology and Receptor Binding Dynamics of Arfendazam

GABAA Receptor Interactions and Allosteric Modulation by Arfendazam

This compound exerts its pharmacological effects primarily by acting on the central nervous system. It achieves this by enhancing the inhibitory action of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor. googleapis.comwikidoc.org This interaction leads to an increased influx of chloride ions into neurons, resulting in neuronal hyperpolarization. wikidoc.org

Specificity of Binding to Benzodiazepine (B76468) Receptor Sites

Benzodiazepines, including this compound, bind to specific allosteric sites on the GABAA receptor, distinct from the primary GABA binding site. These benzodiazepine binding sites are located at the interface between the alpha (α) and gamma (γ) subunits of the GABAA receptor. wikipedia.orgmims.com For a GABAA receptor to be sensitive to benzodiazepine modulation, it must contain both an α and a γ subunit. wikipedia.orgdovepress.com Upon binding, benzodiazepines induce a conformational change in the GABAA receptor, which increases the affinity of GABA for its binding site. This, in turn, leads to an increased frequency of chloride ion channel opening. jneurosci.orgwikipedia.org this compound is characterized as a partial agonist at GABAA receptors. researchgate.netnih.govchembase.cnjneurosci.orggoogleapis.com

Role of Active Metabolites in this compound's Pharmacological Profile

This compound undergoes metabolic transformations within the body, and these processes are significant in shaping its pharmacokinetic and efficacy profiles. wikidoc.org

Other Metabolites and their Contributions to Receptor Binding

In addition to lofendazam, other metabolic byproducts of this compound have been identified. These include 4-hydroxy-arfendazam and 4-oxo-lofendazam. iiab.me Notably, 4-oxo-lofendazam, which is also known as desmethyl-clobazam, has been reported to possess a higher affinity for benzodiazepine receptors than this compound itself, and its activity is comparable to that of clobazam. iiab.me

Here is a summary of this compound's key metabolites and their reported activity:

| Metabolite Name | Activity Relative to this compound | Notes |

| Lofendazam | Significant contribution | Key active metabolite |

| 4-oxo-lofendazam | More active | Also known as desmethyl-clobazam |

| 4-hydroxy-arfendazam | Not specified | Identified byproduct |

Interaction with Peripheral Benzodiazepine Binding Sites

The binding sites previously referred to as "peripheral benzodiazepine receptors" (PBRs) are now more accurately termed the 18 kDa translocator protein (TSPO). TSPO is predominantly located on the outer mitochondrial membrane. It was initially discovered as an alternative binding site for benzodiazepines, distinguishing it from the central benzodiazepine receptors (CBRs) found on neurons. TSPO is widely expressed throughout the body, including in the brain, although at lower levels compared to central benzodiazepine receptors. While benzodiazepines in general are known to bind to TSPO, the available research does not provide specific details regarding whether this compound itself, or its metabolites, directly interact with these peripheral benzodiazepine binding sites.

In Vitro and in Vivo Pharmacological Evaluation of Arfendazam Excluding Human Clinical Data

Pre-clinical Assessments of Anxiolytic and Anticonvulsant Properties

Arfendazam has demonstrated anxiolytic and anticonvulsant effects in various preclinical models. These properties are primarily attributed to its action as a partial agonist at GABA-A receptors. The anxiolytic potential of this compound has been suggested by its performance in behavioral paradigms such as the elevated plus-maze and the light-dark box test, where it is expected to increase exploratory behavior in anxiogenic environments.

In the context of anticonvulsant activity, preclinical studies typically employ models like the maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizure tests. While specific data for this compound in these models is not extensively detailed in publicly available literature, its classification as a benzodiazepine (B76468) suggests a protective effect against chemically and electrically induced convulsions. The mechanism is believed to involve the enhancement of GABAergic inhibition, which raises the seizure threshold.

Investigation of Muscle Relaxant and Sedative Effects in Pre-clinical Models

The muscle relaxant and sedative effects of this compound have been characterized in preclinical animal models. The sedative properties are generally assessed using tests that measure spontaneous motor activity, such as the open-field test and the hole-board test. A reduction in locomotor activity and exploratory behaviors like head-dipping are indicative of sedation. As a partial agonist at GABA-A receptors, the sedative effects of this compound are reported to be relatively mild compared to full agonists. nih.gov

The muscle relaxant properties of this compound have been evaluated using models like the rotarod test and grip strength assessments. These tests measure motor coordination and muscle strength, respectively. It has been noted that this compound produces muscle relaxant effects only at very high doses, distinguishing it from many other benzodiazepines that exhibit this effect at therapeutic doses. nih.gov This separation of anxiolytic and muscle relaxant effects could be considered a favorable therapeutic characteristic.

Evaluation of Novel Bioactivities of this compound Analogues

Research has extended beyond the central nervous system effects of this compound to explore the potential of its chemical analogues in other therapeutic areas.

Antimicrobial Activity

While specific studies on this compound analogues are limited, research into the broader class of 1,5-benzodiazepine derivatives has revealed promising antimicrobial activity. Studies have shown that certain novel 1,5-benzodiazepine derivatives exhibit considerable potency against various bacterial and fungal strains. For instance, some analogues have demonstrated significant antifungal activity against Cryptococcus neoformans and antibacterial activity against Escherichia coli and Staphylococcus aureus. nih.gov The structure-activity relationship studies suggest that the nature and position of substituents on the benzodiazepine core and associated phenyl rings play a crucial role in their antimicrobial efficacy.

Antioxidant and Anti-inflammatory Properties

The investigation of benzodiazepine derivatives has also uncovered potential antioxidant and anti-inflammatory properties. Synthetic analogues of 1,5-benzodiazepines have been evaluated using in vitro assays such as DPPH radical scavenging and nitric oxide scavenging methods. Some of these compounds have displayed significant antioxidant activity. proquest.com

In terms of anti-inflammatory effects, preclinical studies using models like carrageenan-induced paw edema in rats have shown that certain 1,5-benzodiazepine derivatives can exert potent anti-inflammatory effects. semanticscholar.org The mechanism of action is thought to be multifactorial, potentially involving the inhibition of inflammatory mediators.

Other Emerging Bioactivities

The versatile scaffold of benzodiazepines continues to be explored for other potential therapeutic applications, although specific data on this compound analogues in these areas are not yet available.

Receptor Binding Assays and Functional Studies in Isolated Systems

This compound's primary mechanism of action is its interaction with the GABA-A receptor, a ligand-gated ion channel in the central nervous system. It acts as a partial agonist at the benzodiazepine binding site of this receptor. This interaction allosterically modulates the receptor, increasing the affinity of the main inhibitory neurotransmitter, GABA, for its binding site. This leads to an increased frequency of chloride channel opening and subsequent hyperpolarization of the neuronal membrane, resulting in neuronal inhibition.

Receptor binding assays are utilized to determine the affinity of a ligand for its receptor, typically expressed as the inhibition constant (Ki). While specific Ki values for this compound across various GABA-A receptor subtypes are not readily found in the literature, its characterization as a partial agonist indicates that it has a lower intrinsic efficacy compared to full agonists like diazepam. This means that even at full receptor occupancy, this compound produces a submaximal response.

Functional studies, often employing electrophysiological techniques such as two-electrode voltage clamp in Xenopus oocytes expressing specific GABA-A receptor subtypes, are crucial for characterizing the functional consequences of ligand binding. These studies can elucidate the modulatory effects of compounds like this compound on GABA-evoked currents, confirming their agonist, antagonist, or inverse agonist properties at different receptor subtypes. The partial agonist profile of this compound suggests that it may offer a more favorable side-effect profile, with reduced sedation and dependence liability compared to full benzodiazepine agonists.

Computational and Theoretical Approaches in Arfendazam Drug Design

Molecular Docking and Ligand-Receptor Interaction Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand, such as Arfendazam, when bound to a receptor, thereby revealing the binding affinity and interaction modes nih.gov. For benzodiazepines, the primary target is the GABAA receptor, a pentameric ligand-gated ion channel critical for inhibitory neurotransmission in the central nervous system nih.govnih.gov. The classical benzodiazepine (B76468) binding site is located at the interface between the α and γ subunits, specifically the α1+/γ2− interface in the most abundant α1β2γ2 GABAA receptor subtype nih.govnih.govplos.orgnih.govconicet.gov.arnih.gov.

Studies on other benzodiazepines, such as diazepam, have elucidated key residues involved in ligand-receptor interactions. For instance, diazepam is predicted to interact with residues like α1T206 and γ2T142 via its carbonyl group, while its chlorine atom is positioned near α1H101. Other residues such as α1Y159 and α1Y209 are also implicated in interactions with the N-methyl group of diazepam plos.org. These insights into the binding modes of related benzodiazepines inform the understanding of how this compound might interact with the GABAA receptor, given its structural similarities to other 1,5-benzodiazepines like clobazam wikipedia.org. Molecular docking helps in proposing structural hypotheses for ligand binding, which is invaluable for lead optimization in drug design herts.ac.uk.

Virtual Screening for Novel this compound-like Compounds

Virtual screening is a computational technique employed to search large chemical libraries for compounds that are likely to bind to a specific receptor, often based on molecular docking or pharmacophore models acs.orgdergipark.org.tr. This approach can significantly accelerate the discovery of novel lead compounds. While specific virtual screening campaigns explicitly targeting "this compound-like" compounds are not widely detailed in public literature, the methodology is broadly applied to identify new benzodiazepine ligands for the GABAA receptor acs.orgnih.gov.

For example, virtual screening approaches based on diazepam-bound GABAA receptor structures have successfully identified known benzodiazepine-site ligands from various structural classes and predicted potential new ligands nih.gov. These methods often integrate functional data into structure-based screening to improve performance, leading to the identification of lead compounds with diverse scaffolds that interact with the benzodiazepine-binding site acs.org. Such strategies are crucial for exploring the chemical space around known benzodiazepines like this compound to discover compounds with enhanced selectivity or improved pharmacological profiles.

In Silico Models for Predicting Pharmacological Profiles

In silico models are extensively used to predict the pharmacological profiles of drug candidates, including their Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential toxicity researchgate.netmdpi.com. These predictions are vital for early-stage drug development, allowing for the prioritization of compounds with favorable pharmacokinetic characteristics and reduced likelihood of adverse effects.

Structural Biology Techniques in Benzodiazepine Research (e.g., X-ray Crystallography)

Structural biology techniques are indispensable for understanding the three-dimensional architecture of drug targets like the GABAA receptor, which is crucial for rational drug design. X-ray crystallography has historically been a cornerstone in determining protein structures at atomic resolution nih.govacs.org. For GABAA receptors, the first 3D crystal structure, specifically of a β3 homopentamer, was published in 2014, providing a significant template for further research conicet.gov.ar.

Prior to and alongside direct GABAA receptor structures, homology modeling has been widely used. This involves building a 3D model of the GABAA receptor based on the known crystal structures of homologous proteins, such as the glutamate-gated chloride channel (GluCl) from C. elegans or bacterial ligand-gated ion channels like ELIC plos.orgcerradopub.com.br. These homology models allow researchers to simulate ligand binding and predict interactions even when a direct crystal structure of the target complex is unavailable plos.org.

More recently, cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structures of large, complex membrane proteins like the GABAA receptor at high resolution, often with various ligands bound amegroups.org. Cryo-EM studies have provided exquisite details on benzodiazepine binding sites, revealing molecular mechanisms for positive allosteric modulators like diazepam and alprazolam, and offering structural explanations for GABAA receptor subtype specificity amegroups.org. These experimental structures, whether from X-ray crystallography or cryo-EM, serve as critical foundations for computational studies, enabling more accurate molecular docking, virtual screening, and the rational design of new benzodiazepine derivatives.

Future Directions and Emerging Research Avenues for Arfendazam

Exploration of Subtype-Selective Ligands based on Arfendazam Scaffold

The development of subtype-selective ligands based on the this compound scaffold represents a critical avenue for advancing benzodiazepine (B76468) pharmacology. Benzodiazepines typically exert their effects by enhancing gamma-aminobutyric acid (GABA)ergic transmission at GABAA receptors, which are pentameric ligand-gated ion channels composed of various subunits (e.g., α1-6, β1-3, γ1-3). evitachem.comacs.orgcambridge.orgwikipedia.org The specific α-subunit isoforms (α1, α2, α3, α5) are known to mediate distinct pharmacological outcomes: α1 subunits are primarily associated with sedative and amnesic effects, while α2 and α3 subunits are linked to anxiolytic and myorelaxant properties. The α5 subunit plays a role in cognitive processes, including learning and memory. acs.orgcambridge.orgwikipedia.orgmeduniwien.ac.atmdpi.comsemanticscholar.org

Most conventional benzodiazepines exhibit limited subtype selectivity, interacting broadly with various GABAA receptor subtypes. acs.orgcambridge.orgwikipedia.orgsemanticscholar.org However, the pursuit of subtype-selective ligands aims to achieve more targeted therapeutic benefits while minimizing undesirable side effects such as excessive sedation or ataxia. meduniwien.ac.atsemanticscholar.orgtandfonline.comuzh.ch Research efforts involve subtle structural modifications to the benzodiazepine scaffold, which can significantly alter their binding profiles across different GABAA receptor isoforms. meduniwien.ac.at

Notable progress in this area includes:

Structural Modifications for Selectivity: Modifying positions on the benzodiazepine core, such as replacing a chlorine atom at C7 with an ethinyl group in diazepam analogs, has demonstrated an 11-fold increase in α5 binding selectivity over α1, resulting in reduced sedation. researchgate.net

Role of Specific Substituents: The methyl group in the R configuration on the seven-membered diazepine (B8756704) ring has been identified as a key determinant for promoting α5 subtype selectivity in imidazobenzodiazepines like SH-053-2′F-R-CH3. acs.org This compound itself exhibits high selectivity for the α5 subtype, retaining anxiolytic effects without inducing ataxia at moderate doses. wikipedia.org Further derivatization, such as the introduction of an acid group as a substituent in SH53d-acid (a derivative of SH-053-2′F-R-CH3), has led to a superior (>40-fold) affinity selectivity for α5β3γ2 over other αxβ3γ2 GABAA receptors, with mutational analysis pointing to Loop C of the α-subunit as a dominant molecular determinant for this selectivity. semanticscholar.org

Differential Agonism/Antagonism: Compounds like PWZ-029 demonstrate a mixed pharmacological profile, acting as a partial inverse agonist at the α5 subtype and a weak partial agonist at the α3 subtype, which at low doses can yield memory-enhancing effects. iiab.me Similarly, L-838,417 functions as an α1-sparing partial agonist (acting as an antagonist at α1 but a partial agonist at α2, α3, and α5), providing anxiolysis without sedation. uzh.ch NS11394, another ligand, shows a functional specificity profile of α5 > α3 > α2 > α1 and has demonstrated antihyperalgesic efficacy comparable to gabapentin (B195806) in neuropathic pain models. uzh.ch

While achieving true specificity (1000-fold higher affinity for a single isoform) remains challenging, researchers have successfully developed ligands with 100-fold selectivity towards particular GABAA receptor isoforms. meduniwien.ac.at This ongoing exploration is pivotal for designing next-generation benzodiazepines with improved therapeutic windows and reduced side-effect profiles.

Advanced Synthetic Methodologies for this compound Derivatives

The synthesis of this compound, a 1,5-benzodiazepine, and its derivatives is a complex process typically involving multiple steps. Initial synthesis often begins with imidazole (B134444) derivatives and halogenated benzyl (B1604629) compounds, with the Buchwald–Hartwig cycloamination reaction being a crucial step for forming the imidazole-fused benzodiazepine structure, usually conducted under anhydrous conditions at elevated temperatures. evitachem.com Palladium-catalyzed reactions are particularly important for the formation of C–N bonds essential to the benzodiazepine framework. evitachem.commdpi.comunimi.itthieme-connect.com

Current research in advanced synthetic methodologies for benzodiazepine derivatives focuses on developing more efficient, sustainable, and versatile routes to enable the creation of novel compounds with tailored pharmacological properties. These advancements include:

Palladium-Catalyzed Reactions: Beyond the Buchwald–Hartwig reaction, other palladium-catalyzed strategies are being explored, such as aza-Michael reactions for synthesizing 2,3,4,5-tetrahydrobenzodiazepines. mdpi.com Palladium-catalyzed domino processes involving intramolecular N-Arylation, C–H activation, and aryl–aryl bond formation are also being utilized to construct complex benzodiazepine structures. mdpi.comunimi.it

Multi-Component Reactions (MCRs): MCRs are increasingly recognized as a "green synthetic route" for their efficiency and atom economy. For 1,5-benzodiazepine-2,4-diones, MCRs often involve o-phenylenediamines, isocyanides, and carbonyl compounds, offering a simpler one-pot synthetic method. imist.ma

Catalyst Development and Solvent-Free Conditions: The search for novel and inexpensive catalysts, along with the adoption of solvent-free conditions, is a significant trend. Various catalysts, including silica (B1680970) sulphuric acid, sodium perchlorate, H-MCM-22, chloroacetic acid, citric acid, malonic acid, stannous chloride, gallium trichloride, and ceric ammonium (B1175870) nitrate, have been successfully employed to improve the efficiency and yield of 1,5-benzodiazepine derivatives. asianpubs.orgijcce.ac.ir

Microwave-Assisted Synthesis: Microwave-assisted processes have shown promise for synthesizing 1,4-benzodiazepine (B1214927) derivatives, offering significantly faster reaction times and often higher yields compared to conventional heating methods. rsc.org

Derivatization of Scaffolds: Emphasis is also placed on developing methods for precise derivatization of existing benzodiazepine scaffolds to introduce specific substituents. This allows for fine-tuning of biological activity and exploration of structure-activity relationships (SARs). acs.orgnih.govrbattalcollege.orgresearchgate.net

These advanced synthetic approaches are crucial for overcoming limitations of traditional methods, such as lengthy reaction sequences, harsh conditions, and the need for complex purification, thereby facilitating the discovery and development of new this compound derivatives with enhanced therapeutic potential.

Integration of Multi-Omics Data in Pharmacological Research of Benzodiazepines

The integration of multi-omics data—including genomics, proteomics, and metabolomics—is transforming pharmacological research by providing a systems-level understanding of drug action, particularly for complex compounds like benzodiazepines. This holistic approach aims to elucidate the intricate interactions between drugs, biological systems, and disease states. frontiersin.orgfrontiersin.org

Genomics: Genomic studies focus on identifying genetic variations, such as single nucleotide polymorphisms (SNPs), that influence an individual's response to benzodiazepines or their susceptibility to related disorders. For instance, polymorphisms in genes encoding GABAA receptor subunits can impact disease prevalence and drug efficacy. creative-proteomics.com Molecular genetic approaches have been instrumental in delineating the specific functions of different GABAA receptor subtypes, providing insights into how genetic makeup dictates drug sensitivity and therapeutic outcomes. cambridge.orgtandfonline.com

Proteomics: Proteomic analyses involve the large-scale study of proteins, including their expression, modifications, and interactions. In the context of benzodiazepine pharmacology, proteomics can identify changes in protein expression profiles in response to drug exposure or in disease states where benzodiazepines are relevant. For example, proteomic studies have revealed alterations in proteins associated with brain energy metabolism following chronic exposure to substances like alcohol, which also modulate GABAA receptors. researchgate.netuq.edu.au This can shed light on the broader cellular and molecular pathways affected by benzodiazepine action.

Metabolomics: Metabolomics investigates the complete set of small-molecule metabolites within a biological sample, reflecting the downstream effects of genetic and proteomic changes and providing a snapshot of the physiological state. Metabolomic studies have been used to identify specific GABAA receptor subtypes involved in the actions of various compounds, including alcohol, and to reveal shifts in metabolic pathways. researchgate.netuq.edu.auacs.org By analyzing perturbed metabolites after benzodiazepine administration, researchers can gain insights into the specific metabolic pathways influenced by the drug and correlate these changes with receptor signaling pathways. acs.org

The synergistic integration of these omics datasets, though challenging, is vital for constructing comprehensive "compound-protein/gene-disease" networks. frontiersin.orgfrontiersin.org This network pharmacology approach allows for a deeper understanding of the multi-target effects of benzodiazepines and can facilitate the identification of novel therapeutic targets and biomarkers, ultimately leading to more personalized and effective treatment strategies.

Q & A

Q. How to validate this compound’s mechanism of action when existing literature proposes competing hypotheses?

- Answer : Employ knockdown/knockout models (e.g., CRISPR-Cas9 targeting GABA_A subunits) to isolate functional targets. Use selective antagonists (e.g., flumazenil) in rescue experiments. Combine in silico docking (AutoDock Vina) with mutagenesis to confirm binding sites. Publish negative findings to reduce publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.